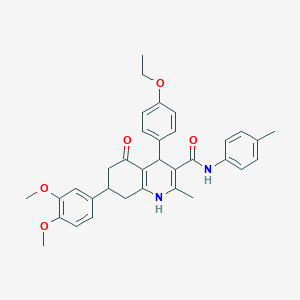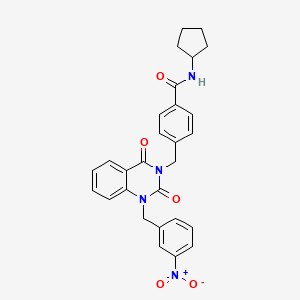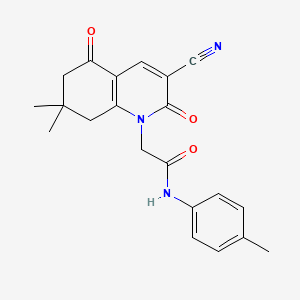![molecular formula C21H17N5O2 B11437050 1-(1H-indol-3-ylacetyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11437050.png)
1-(1H-indol-3-ylacetyl)-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a pyrazoloquinoline core structure, which is known for its diverse biological activities. The compound’s unique structure, which includes both pyrazoloquinoline and indole moieties, makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the preparation of the pyrazoloquinoline core, which is then coupled with an indole derivative under specific reaction conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .
Chemical Reactions Analysis
1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety but have different pharmacological profiles.
Indole derivatives: Compounds with an indole core structure that exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of 1-{3-AMINO-7-METHOXY-1H-PYRAZOLO[3,4-B]QUINOLIN-1-YL}-2-(1H-INDOL-3-YL)ETHAN-1-ONE lies in its combined pyrazoloquinoline and indole moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H17N5O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C21H17N5O2/c1-28-14-7-6-12-8-16-20(22)25-26(21(16)24-18(12)10-14)19(27)9-13-11-23-17-5-3-2-4-15(13)17/h2-8,10-11,23H,9H2,1H3,(H2,22,25) |
InChI Key |
RULKJOIVCPGCMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=NN3C(=O)CC4=CNC5=CC=CC=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436970.png)
![N-(2,6-dimethylphenyl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436988.png)

![2-(2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamido)-3-phenyl-N-[4-(propan-2-YL)phenyl]propanamide](/img/structure/B11436996.png)
![N-(4-Methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B11436997.png)
![7-(3,4-Diethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11436999.png)
![2-(4-methoxyphenyl)-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11437006.png)


![2-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437020.png)
![8-fluoro-3-(4-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11437024.png)
![3-(3-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437031.png)
![3-(4-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11437045.png)

